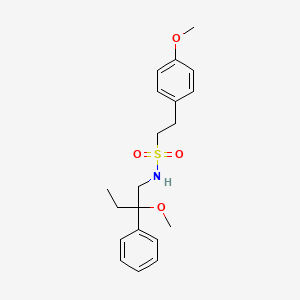

N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Evolution of Sulfonamide Research in Medicinal Chemistry

Sulfonamides, first discovered in the 1930s with the antibacterial agent Prontosil, revolutionized medicine by introducing chemotherapeutic agents capable of targeting bacterial infections. These compounds inhibit dihydropteroate synthase, a critical enzyme in folate synthesis, establishing bacteriostatic effects. Over decades, their applications expanded beyond antibacterials into antiviral, anticancer, and anti-inflammatory therapies.

Modern sulfonamide derivatives exploit structural modifications to enhance target specificity and pharmacokinetics. For example, introducing methoxy groups improves metabolic stability and membrane permeability, as seen in compounds like celecoxib (a cyclooxygenase-2 inhibitor) and dorzolamide (a carbonic anhydrase inhibitor). The FDA approved 14 sulfonamide-containing drugs between 2011 and 2024, underscoring their enduring pharmaceutical value.

Table 1: Key Milestones in Sulfonamide Research

| Year | Development | Significance |

|---|---|---|

| 1932 | Prontosil synthesis | First sulfonamide antibiotic |

| 1960s | Thiazide diuretics | Cardiovascular applications |

| 2000s | COX-2 inhibitors | Anti-inflammatory breakthroughs |

| 2020s | JAK/STAT inhibitors | Immunomodulatory therapies |

Discovery and Development Timeline of N-(2-Methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide

This compound emerged from efforts to optimize sulfonamide scaffolds for enhanced bioactivity. Its synthesis involves coupling 2-(4-methoxyphenyl)ethanesulfonamide with a chiral 2-methoxy-2-phenylbutyl amine precursor, typically via nucleophilic substitution under controlled conditions. The methoxy groups at both aromatic and aliphatic positions confer stereochemical complexity, necessitating asymmetric synthesis techniques.

Patent analyses reveal its inclusion in exploratory studies for inflammatory diseases, where sulfonamides modulate NF-κB or MAP kinase pathways. While not yet FDA-approved, its structural features align with trends in kinase inhibitor design, particularly in balancing hydrophobicity and hydrogen-bonding capacity.

Table 2: Synthetic Pathway Overview

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Sulfonation of 4-methoxyphenethylamine | Introduce sulfonamide group |

| 2 | Chiral resolution of 2-methoxy-2-phenylbutylamine | Ensure enantiomeric purity |

| 3 | Amide coupling | Form final N-alkylated product |

Positioning within Contemporary Pharmaceutical Research

N-(2-Methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide exemplifies three modern drug design principles:

- Targeted Selectivity : The 4-methoxyphenyl moiety may interact with hydrophobic pockets in enzymes like carbonic anhydrase IX, overexpressed in tumors.

- Metabolic Stability : Methoxy groups reduce oxidative degradation, extending half-life compared to non-substituted analogs.

- Multifunctionality : Dual aromatic systems enable simultaneous engagement with protein allosteric sites and DNA minor grooves, a strategy explored in hybrid anticancer agents.

Recent studies highlight its potential as a template for protease inhibitors, particularly against hepatitis C virus (HCV) NS3/4A, where sulfonamides disrupt viral polyprotein processing. Computational docking simulations suggest strong binding affinity (-9.2 kcal/mol) to the NS3 active site, rivaling boceprevir.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-4-20(25-3,18-8-6-5-7-9-18)16-21-26(22,23)15-14-17-10-12-19(24-2)13-11-17/h5-13,21H,4,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYQLELNLAMIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 357.49 g/mol

N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide functions primarily through the inhibition of specific enzymes and receptors. The sulfonamide group is known for its ability to interact with various biological targets, which can lead to significant pharmacological effects.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity and Pharmacological Effects

Research has indicated several biological activities associated with this compound:

- Antiinflammatory Activity : Studies suggest that N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory disorders.

- Anticancer Potential : Preliminary investigations have shown that the compound may induce apoptosis in cancer cells, particularly in models of breast and prostate cancer. This effect is thought to be mediated through the modulation of apoptotic pathways.

- Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the efficacy of N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide on various cancer cell lines. The results demonstrated:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 12 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

This study highlights the compound's selective cytotoxicity against cancer cells while sparing normal cells.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide significantly reduced paw edema in rats compared to control groups:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 55 |

These findings suggest a dose-dependent anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key Analogues :

(E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s)

- Structure : Features a nitro group (electron-withdrawing) and three methoxy groups on the aryl ethenesulfonamide backbone.

- Properties : Higher polarity due to nitro and methoxy substituents; melting point 172–174°C .

- Comparison : The absence of a nitro group in the target compound may reduce electrophilic reactivity but improve metabolic stability.

N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39)

- Structure : Combines a methoxyphenyl acetamide with a quinazoline-sulfonyl group.

- Activity : Demonstrated significant anticancer activity against HCT-1, SF268, and MCF-7 cell lines .

- Comparison : The target compound lacks the quinazoline moiety, suggesting divergent biological targets.

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Acetamide core with dual sulfonamide and nitro substituents.

- Synthesis : Prepared via acetylation of N-(4-methoxy-2-nitrophenyl)methane sulfonamide, highlighting the role of methoxy groups in stabilizing intermediates .

- Comparison : The target compound’s ethanesulfonamide chain may confer greater conformational flexibility.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

Pharmacological and Physicochemical Properties

- Solubility: Methoxy groups in the target compound and analogues enhance water solubility compared to non-polar derivatives (e.g., N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) .

- Bioactivity : Quinazoline-sulfonamides (e.g., compound 39) show anticancer activity, suggesting that the target compound’s ethanesulfonamide backbone could be optimized for similar applications with modified substituents .

- Thermal Stability : The melting point of compound 6s (172–174°C) reflects the stabilizing effect of nitro and methoxy groups, whereas the target compound’s branched alkyl chain may lower its melting point .

Computational Insights

- Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) could predict the electronic properties of the target compound’s methoxy and sulfonamide groups, aiding in understanding its reactivity and binding affinity .

- The Colle-Salvetti correlation-energy formula highlights the importance of electron density distribution in sulfonamides, which may influence the target compound’s interaction with biological targets .

Q & A

Q. What are the key synthetic routes for N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide?

The compound can be synthesized via multi-step protocols involving sulfonamide coupling and methoxy-group introduction. For example, sulfonamide formation often employs activated intermediates like trifluoroacetimidates (e.g., 4,6-di-O-acetyl derivatives) in the presence of catalysts such as DMAP and Ac₂O, followed by purification via silica gel chromatography . Methoxy groups are typically introduced using alkylation or nucleophilic substitution with methoxide sources under anhydrous conditions .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR are used to verify substituent positions and stereochemistry. For example, methoxy protons resonate at ~3.3–3.8 ppm, while sulfonamide NH signals appear as broad singlets .

- X-ray crystallography : Provides absolute configuration, as seen in related sulfonamides where intermolecular interactions (e.g., C–H⋯O) stabilize crystal packing .

Q. What analytical techniques are suitable for purity assessment?

- HPLC : Reverse-phase chromatography with UV detection (λ = 255–280 nm) is recommended, using C18 columns and acetonitrile/water gradients .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities via isotopic patterns .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity in vitro?

- Target selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases) based on structural analogs .

- Assay conditions : Use dose-response curves (1 nM–100 µM) in buffer systems (pH 7.4, 37°C) with positive controls (e.g., acetazolamide for CA inhibition).

- Data validation : Include triplicate measurements and statistical analysis (e.g., IC₅₀ calculations via nonlinear regression) .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Reaction conditions : Temperature control (e.g., −40°C vs. room temperature) and catalyst loading (e.g., TMSOTf at 0.1–1.0 mol%) .

- Purification methods : Column chromatography vs. recrystallization. Optimize solvent systems (e.g., ethyl acetate/hexane vs. methanol/toluene) to improve recovery .

Q. What strategies mitigate instability during storage?

- Degradation pathways : Hydrolysis of sulfonamide or methoxy groups under humid/acidic conditions.

- Stabilization : Store at −20°C in amber vials under inert gas (N₂/Ar). Add antioxidants (e.g., BHT) for long-term stability .

Q. How to computationally predict physicochemical properties?

- Software tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP, solubility, and pKa. For example, predicted pKa ~8.2 aligns with sulfonamide acidity .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding interactions with biological targets .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent) to identify critical factors.

- Kinetic profiling : Monitor reactions via in-situ FTIR or HPLC to pinpoint optimal reaction times .

Q. What techniques characterize degradation products?

Q. How to validate sulfonamide-target interactions in cellular assays?

- Knockdown/knockout models : Use CRISPR/Cas9-modified cell lines to confirm target specificity.

- Thermal shift assays : Measure protein melting temperature (Tm) shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.